
3-Propoxyprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxyprop-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a propoxypropene backbone. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Propoxyprop-2-enenitrile can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution under reflux conditions . This method ensures the replacement of the halogen atom with a nitrile group, forming the desired compound.
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves the dehydration of amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) . These reagents effectively remove water from the amide group, resulting in the formation of the nitrile compound.
Chemical Reactions Analysis
Types of Reactions
3-Propoxyprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used in substitution reactions to introduce the nitrile group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
3-Propoxyprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Propoxyprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group is highly reactive and can participate in multiple pathways, including nucleophilic addition and substitution reactions. These interactions often lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound with a similar structure but without the propoxy group.
Propanenitrile: Another nitrile with a shorter carbon chain.
Butanenitrile: A nitrile with a longer carbon chain compared to 3-Propoxyprop-2-enenitrile
Uniqueness
This compound is unique due to its specific structure, which includes a propoxy group attached to the propene backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
64929-85-7 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-propoxyprop-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-2-5-8-6-3-4-7/h3,6H,2,5H2,1H3 |
InChI Key |
LBLTWXAKZNCZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


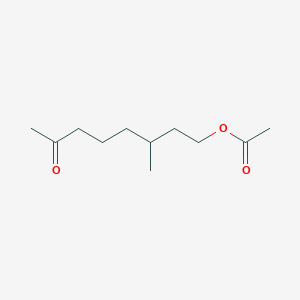
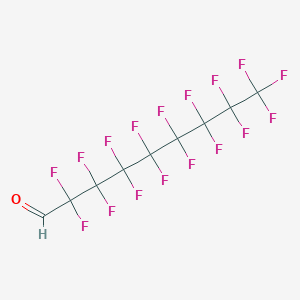
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
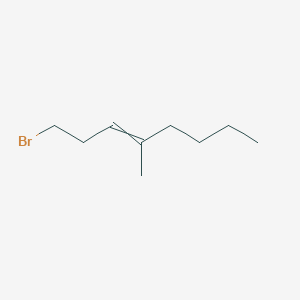
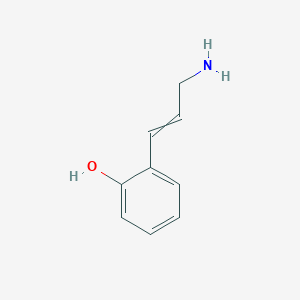
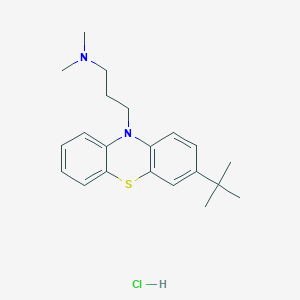
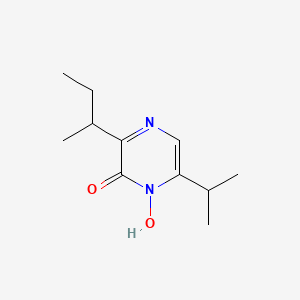
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)
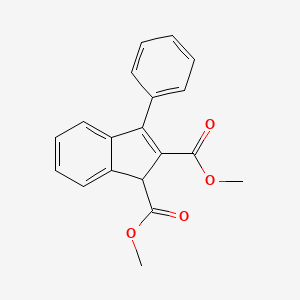
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

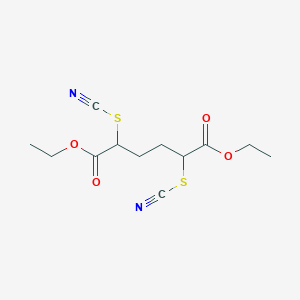
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
